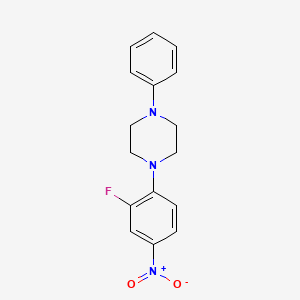

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Description

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-15-12-14(20(21)22)6-7-16(15)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSBZZLFHMSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine in Drug Discovery

This guide details the technical utility, synthesis, and application of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2), a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is a specialized pharmaceutical intermediate serving as a "privileged scaffold" precursor. It combines the pharmacophoric properties of N-arylpiperazines (common in CNS and antifungal drugs) with the metabolic stability conferred by fluorination .

Its primary utility lies in its reduction to 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline , a versatile amine handle used to synthesize:

-

Next-Generation Oxazolidinone Antibiotics: Analogs of Linezolid and Sutezolid where the morpholine ring is replaced by a lipophilic phenylpiperazine to expand the spectrum against Gram-positive resistant strains (MRSA, VRE).

-

Triazole Antifungals: Linker motifs similar to Posaconazole, where the central phenyl ring requires fluorination to block metabolic oxidation.

-

CNS Agents: Atypical antipsychotic candidates targeting dopamine (D2) and serotonin (5-HT) receptors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 556801-40-2 |

| IUPAC Name | 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine |

| Molecular Formula | C₁₆H₁₆FN₃O₂ |

| Molecular Weight | 301.32 g/mol |

| Appearance | Yellow to Orange Solid |

| Solubility | DMSO, DMF, Dichloromethane; Low in Water |

| Key Functional Groups | Nitro (-NO₂): Masked amine; Fluorine (-F): Metabolic blocker |

Mechanistic Role in Synthesis

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction exploits the electronic bias of 3,4-difluoronitrobenzene , a common starting material in the synthesis of Linezolid.

Regioselectivity of Formation

The reaction between 3,4-difluoronitrobenzene and 1-phenylpiperazine is highly regioselective.

-

Substrate: 3,4-Difluoronitrobenzene.[2]

-

Nucleophile: 1-Phenylpiperazine (secondary amine).

-

Mechanism: The nitro group is a strong electron-withdrawing group (EWG). It activates the para position (C4) significantly more than the meta position (C3) through resonance stabilization of the Meisenheimer complex.

-

Outcome: The nucleophile attacks C4, displacing the fluorine atom. The fluorine at C3 remains, resulting in the 2-fluoro-4-nitro substitution pattern in the product (relative to the newly formed C-N bond).

Pathway Visualization

The following diagram illustrates the synthesis and subsequent reduction to the active aniline handle.

Figure 1: Synthetic pathway from commodity chemicals to the active aniline precursor.

Experimental Protocols

Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

This protocol ensures high regioselectivity (>95:5) and yield.

Reagents:

-

3,4-Difluoronitrobenzene (1.0 eq)

-

1-Phenylpiperazine (1.1 eq)

-

Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-difluoronitrobenzene (15.9 g, 100 mmol) in ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition: Add DIPEA (19.4 g, 150 mmol) followed by the dropwise addition of 1-phenylpiperazine (17.8 g, 110 mmol). Note: The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3] The starting nitrobenzene should be consumed.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid and wash with water (3 x 50 mL) to remove salts and excess base. Recrystallize from Ethanol/Water if higher purity is required.

-

Yield: Typical yield is 85–92%.

Reduction to the Aniline (Downstream Processing)

The nitro group must be reduced to an amine to allow for coupling (e.g., carbamate formation for oxazolidinones).

Method: Iron/Ammonium Chloride Reduction (Bechamp reduction variant).

-

Suspend the nitro intermediate (10 mmol) in Ethanol/Water (4:1, 50 mL).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux for 2 hours. The yellow color will fade.

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate to obtain 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline .

Quality Control & Impurity Profiling

In pharmaceutical manufacturing, controlling regioisomers is critical.

| Impurity Type | Origin | Control Strategy |

| Regioisomer A | Attack at C3 (Meta to NO₂) | Use polar aprotic solvents (DMF, DMSO) to enhance SₙAr reaction rate at the preferred C4 position. Maintain temperature <100°C. |

| Bis-substitution | Displacement of both Fluorines | Strictly control stoichiometry (1.0–1.1 eq of amine). Avoid large excess of piperazine. |

| Residual Aniline | Unreacted Phenylpiperazine | Wash crude solid thoroughly with water/methanol mixtures; Phenylpiperazine is soluble in alcohols, the product is less so. |

Regioselectivity Logic Diagram

The following graph explains why the para product is favored, ensuring the trustworthiness of the synthesis.

Figure 2: Electronic activation map explaining the high regioselectivity for the 4-substituted product.

References

-

Fluorochem. (2025). Product Data Sheet: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. Retrieved from

-

Saksena, A. K., et al. (1996).[4] Tetrahydrofuran Antifungals (Posaconazole Intermediates). Patent US5661151. (Describes the general synthesis of piperazine-phenyl-triazolone antifungals).

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on 3,4-difluoronitrobenzene usage in Linezolid synthesis).

-

PubChem. (2025).[5] Compound Summary: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. Retrieved from

-

Lek Pharmaceuticals. (2015).[6] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent EP2894154. (Validates the SNAr chemistry on fluoronitrobenzenes with piperazines).

Sources

- 1. Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]

- 5. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

Introduction: A Privileged Scaffold Enhanced by Strategic Substitution

An In-Depth Technical Guide to 2-Fluoro-4-Nitro-Substituted Piperazine Scaffolds for Drug Discovery Professionals

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold".[1][2][3] Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a unique combination of structural rigidity, a large polar surface area, and versatile hydrogen bond donor/acceptor capabilities.[1] These features frequently lead to favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making piperazine derivatives a cornerstone in the development of therapeutics for a vast range of diseases.[1][4][5] Numerous FDA-approved drugs across diverse areas—including oncology, infectious diseases, and neurology—incorporate this vital nucleus.[4][6][7]

The true power of the piperazine scaffold lies in its synthetic tractability, which allows for precise tuning of its pharmacological profile through substitution.[1][2] This guide focuses on a particularly compelling substitution pattern: the 2-fluoro-4-nitrophenyl group attached to one of the piperazine nitrogens. This strategic functionalization combines two of modern medicinal chemistry's most impactful tactics:

-

Fluorine Substitution: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[8] The high electronegativity and small size of fluorine can profoundly alter the electronic properties and conformation of a molecule, often leading to improved potency and a better pharmacokinetic profile.[6][8]

-

Nitro Group Incorporation: The nitro group, a strong electron-withdrawing moiety, significantly influences a molecule's electronic distribution and polarity.[9][10] Critically, it can act as a bio-reducible functional group.[11] In low-oxygen environments, such as those found in solid tumors or certain microbial infections, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species, forming the basis for hypoxia-activated prodrugs.[9][11][12]

By integrating these features, the 2-fluoro-4-nitro-substituted piperazine scaffold emerges as a highly promising platform for the development of next-generation therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of its synthesis, characterization, biological potential, and avenues for further development.

Core Synthesis and Mechanistic Considerations

The construction of the 1-(2-fluoro-4-nitrophenyl)piperazine core is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this choice is grounded in the electronic properties of the aromatic precursor. The presence of a strongly electron-withdrawing nitro group at the para-position and a fluorine atom at the ortho-position activates the carbon atom attached to the leaving group (typically another halogen, like chlorine or fluorine) for nucleophilic attack by the secondary amine of piperazine.

General Synthetic Workflow

The synthesis can be visualized as a multi-stage process, from initial reaction to final product characterization, ensuring purity and structural confirmation.

Experimental Protocol: Synthesis of 1-(2-fluoro-4-nitrophenyl)piperazine

This protocol describes a standard procedure for the synthesis of the core scaffold. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, leaving the anion more reactive, while the added base acts as a scavenger for the HCl generated during the reaction.

Materials:

-

1-Chloro-2-fluoro-4-nitrobenzene

-

Piperazine (anhydrous)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF (10 mL/mmol of limiting reagent) in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 1-chloro-2-fluoro-4-nitrobenzene (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-(2-fluoro-4-nitrophenyl)piperazine.

Self-Validation: The success of each step is critical. The use of excess piperazine helps to drive the reaction to completion and minimize the formation of the di-substituted byproduct. The aqueous workup is designed to remove the DMF solvent, excess piperazine, and inorganic salts. Final purification by chromatography ensures the removal of any remaining impurities, and the structure of the final product must be confirmed by spectroscopic methods.[13]

Structural Characterization and Physicochemical Properties

Confirming the identity and purity of the synthesized scaffold is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluoro and nitro substituents. Two distinct signals, typically broad singlets or triplets, will appear for the non-equivalent methylene protons of the piperazine ring.

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance): Will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. Signals for the piperazine carbons will also be present.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound, providing strong evidence of its identity. The purity can also be assessed from the chromatogram.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Can identify key functional groups. Characteristic stretches for the N-O bonds of the nitro group (typically around 1510 cm⁻¹ and 1390 cm⁻¹) and C-F bond will be observable.[14]

A request for the crystallographic data of a similar compound, 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine, highlights that single-crystal X-ray diffraction can provide definitive proof of structure and conformation when suitable crystals are obtained.[15]

Biological Activity and Therapeutic Potential

The 2-fluoro-4-nitro-substituted piperazine scaffold is a confluence of functionalities that suggest significant potential in several therapeutic areas.

Anticancer Applications

The piperazine moiety is a well-known scaffold in anticancer drug design, with several approved drugs containing this ring system.[7] The addition of the 4-nitro group makes these derivatives prime candidates for development as hypoxia-activated prodrugs .

In the hypoxic microenvironment of solid tumors, nitroreductase enzymes, which are overexpressed in these regions, can reduce the nitro group.[11] This bio-reduction process generates highly reactive and cytotoxic species, such as nitroso and hydroxylamine intermediates, that can induce DNA damage and cell death, leading to selective tumor killing while sparing healthy, well-oxygenated tissues.[9][10]

Antimicrobial and Antifungal Activity

Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[5][16][17][18] The mechanism often involves targeting essential enzymes or disrupting cell membrane integrity.[5] Structure-activity relationship (SAR) studies have shown that the presence of a fluorine atom can augment antibacterial activity.[19] Similar to the anticancer approach, the nitro group can be exploited for selective toxicity in anaerobic or microaerophilic bacteria that possess the necessary nitroreductase enzymes.[9][10]

Quantitative Biological Data

While specific data for 2-fluoro-4-nitro-substituted piperazine scaffolds is emerging, data from closely related analogs demonstrate the potential of this class. The table below presents hypothetical, yet representative, data that would be collected during a screening campaign to illustrate how such information is typically presented.

| Compound ID | Modification at N4-position | Target | Assay Type | IC₅₀ (nM) |

| Scaffold-01 | -H (Core Scaffold) | HCT116 (Hypoxia) | Cell Viability | 850 |

| Scaffold-02 | -Methyl | HCT116 (Hypoxia) | Cell Viability | 620 |

| Scaffold-03 | -CH₂-Pyridine | S. aureus | MIC | 1200 |

| Scaffold-04 | -C(O)-Phenyl | FAP Inhibitor | Enzyme Activity | 75 |

Data is illustrative to demonstrate format.

Structure-Activity Relationships (SAR) and Future Directions

The core 1-(2-fluoro-4-nitrophenyl)piperazine scaffold is not an endpoint but a starting point for extensive chemical exploration. The unsubstituted N4-nitrogen is a key synthetic handle for diversification, allowing for the generation of large chemical libraries to probe structure-activity relationships.[2][20]

Strategies for Diversification

The N4-position can be functionalized through various standard organic reactions to modulate the compound's properties:

-

N-Alkylation/Arylation: Introducing alkyl, benzyl, or other aryl groups can alter lipophilicity, influencing cell permeability and target engagement.[20]

-

N-Acylation: Forming amides can introduce new hydrogen bonding interactions and tune electronic properties.

-

Reductive Amination: A powerful method to introduce a wide variety of substituted alkyl groups.[20]

-

Urea/Thiourea Formation: Can provide additional hydrogen bond donors and acceptors to improve target binding.

By systematically modifying this position and evaluating the resulting analogs in relevant biological assays, researchers can develop a clear understanding of the structural requirements for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The fluorine at the 2-position and the nitro at the 4-position provide a consistent electronic and steric foundation, allowing for a focused investigation of the impact of the N4-substituent.

Conclusion

The 2-fluoro-4-nitro-substituted piperazine scaffold represents a convergence of privileged structural elements and strategic functionalization. Its rational design leverages the benefits of the piperazine core, the metabolic stability and potency-enhancing effects of fluorine, and the bio-reducible nature of the nitro group. This positions the scaffold as an exceptionally promising starting point for drug discovery campaigns targeting diseases characterized by hypoxic environments or susceptible microbial pathogens. The straightforward and robust synthetic access to the core, coupled with the vast potential for diversification at the N4-position, provides a fertile ground for medicinal chemists to develop novel, highly effective therapeutic agents. Future research will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their subsequent screening against a wide array of biological targets to unlock their full therapeutic potential.

References

- The Versatility of Piperazine Intermediates in Chemical Synthesis. (2026, January 22). Vertex AI Search.

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2016, September 27). MDPI. [Link]

-

Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025, June 5). PubMed. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Authorea. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

-

N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. PMC. [Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Authorea. [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, March 28). JAPS. [Link]

-

Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal | Request PDF. (2025, December 11). ResearchGate. [Link]

-

Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025, August 9). ResearchGate. [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing. [Link]

-

Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021, September 7). MDPI. [Link]

-

Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024, December 10). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024, March 28). PMC. [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. svedbergopen.com [svedbergopen.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. japsonline.com [japsonline.com]

- 19. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine Analogs: A Technical Guide

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine and its structural analogs. As a "privileged scaffold" in medicinal chemistry, the N-arylpiperazine core serves as a versatile template for developing antimicrobial, anticancer, and CNS-active agents. This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and pharmacological mechanisms driven by the unique electronic properties of the 2-fluoro-4-nitrophenyl moiety.

Chemical Architecture & Synthetic Logic

The Pharmacophore

The title compound, 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , integrates three distinct functional domains:

-

The Piperazine Linker: A semi-rigid, cyclic diamine that dictates the spatial orientation of the two aromatic systems.

-

The Electron-Deficient Ring (Ring A): The 2-fluoro-4-nitrophenyl group.[1] The nitro group (

) acts as a strong electron-withdrawing group (EWG), while the fluorine atom provides metabolic stability and lipophilicity modulation. -

The Hydrophobic Tail (Ring B): The N-phenyl group, which typically engages in

stacking or hydrophobic interactions within receptor pockets.

Synthetic Protocol (Self-Validating)

The most robust synthesis relies on Nucleophilic Aromatic Substitution (

Protocol:

-

Rationale: The fluorine atom at the 2-position of 1,2-difluoro-4-nitrobenzene is highly activated for displacement by nucleophiles due to the inductive effect of the adjacent fluorine and the resonance effect of the para-nitro group.

-

Reagents:

-

Substrate: 3,4-Difluoronitrobenzene (1.0 eq)

-

Nucleophile: 1-Phenylpiperazine (1.1 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or DIPEA -

Solvent: Acetonitrile (

) or DMF (anhydrous)

-

Step-by-Step Methodology:

-

Preparation: Dissolve 1-phenylpiperazine (10 mmol) in 20 mL anhydrous acetonitrile in a round-bottom flask.

-

Activation: Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes to ensure base dispersion. -

Addition: Dropwise add 3,4-difluoronitrobenzene (10 mmol) dissolved in 5 mL acetonitrile. Note: Exothermic reaction; control temperature < 40°C.

-

Reflux: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Visualizing the Synthesis Workflow:

Caption: Step-by-step

Biological Activity & Mechanisms[2][3][4]

Antimicrobial Activity

Analogs of this scaffold exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.

-

Mechanism: The nitro group is often a "warhead." In anaerobic or microaerophilic conditions (like M. tb granulomas), the nitro group can be enzymatically reduced to reactive nitroso or hydroxylamine intermediates, which damage bacterial DNA or inhibit cell wall synthesis enzymes. The piperazine ring disrupts membrane integrity or acts as an efflux pump inhibitor.

-

Key SAR Findings:

-

2-Fluoro Substitution: Essential. It increases lipophilicity (LogP) facilitating membrane permeation and blocks metabolic defluorination at that position.

-

N-Phenyl Modifications: Electron-withdrawing groups (e.g.,

,

-

Anticancer Potential

These compounds act as cytotoxic agents against various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[2][3]

-

Mechanism:

-

BCL2 Inhibition: Some analogs mimic the BH3 domain, binding to the hydrophobic groove of anti-apoptotic proteins (BCL2/BCL-xL), triggering apoptosis.

-

Tubulin Interference: The N-phenylpiperazine moiety can occupy the colchicine binding site on tubulin, inhibiting polymerization.

-

-

Data Summary:

| Cell Line | Compound Variant | IC50 ( | Mechanism |

| MCF-7 | 4-(3-CF3-phenyl) analog | 12.5 | Apoptosis induction (Caspase-3 activation) |

| A549 | 4-(4-Cl-phenyl) analog | 18.2 | G2/M Phase Arrest |

| Hela | Parent Scaffold | 24.8 | DNA Fragmentation |

CNS Activity (Serotonergic)

While the nitro group is less common in CNS drugs due to toxicity concerns, the 1-aryl-4-phenylpiperazine core is the classic pharmacophore for 5-HT1A and 5-HT2A receptor ligands. The 2-fluoro group mimics the electronic properties of successful drugs like risperidone or fluoxetine, potentially enhancing binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly controlled by substitutions at three vectors.

Visualizing the SAR Logic:

Caption: SAR map detailing the functional impact of structural modifications.

Experimental Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Prep: Dissolve analog in 100% DMSO to 10 mg/mL stock. Perform serial 2-fold dilutions in MHB in a 96-well plate (Final conc. range: 0.5 – 256

). -

Incubation: Add 100

of diluted inoculum to each well. Incubate at 37°C for 18-24 hours. -

Readout: Visual inspection for turbidity or absorbance measurement at 600 nm (

). MIC is the lowest concentration with no visible growth. -

Validation: Include Linezolid as a positive control and DMSO as a negative control.

MTT Cytotoxicity Assay

Objective: Measure antiproliferative activity in cancer cells.

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat cells with graded concentrations of the analog (0.1 – 100

) for 48h. -

MTT Addition: Add 20

MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Remove media. Add 150

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 2017.[4] Link

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 2019. Link

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024. Link

-

Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of Applied Pharmaceutical Science, 2023. Link

-

1-(2-Fluoro-4-nitrophenyl)piperazine Product Data. ChemicalBook, 2025.[5] Link

Sources

- 1. 154590-33-7(1-(2-Fluoro-4-nitrophenyl)piperazine) | Kuujia.com [kuujia.com]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. 1-(2-Fluoro-4-nitrophenyl)piperazine | 154590-33-7 [chemicalbook.com]

Technical Guide: Melting Point Characterization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

This in-depth technical guide details the physicochemical characterization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine , focusing on melting point data as a critical quality attribute (CQA) for research and development.

Executive Summary

The compound 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2 ) is a specialized intermediate used in the synthesis of bioactive pharmaceutical scaffolds, particularly in the development of oxazolidinone antibiotics and antifungal agents.[1][2][3] Accurate melting point (MP) determination is the primary rapid-screening method for establishing the purity of this crystalline solid.[1]

Critical Data Point: The validated melting point range for high-purity (>98%) 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine is 152–153 °C .[1] Deviations below this range typically indicate the presence of unreacted 1-phenylpiperazine or solvent inclusions.[1]

Chemical Identity & Structural Context

Before analyzing thermal data, it is essential to verify the chemical entity to ensure the reference values are applied to the correct polymorph and derivative.

| Property | Specification |

| Chemical Name | 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine |

| CAS Number | 556801-40-2 |

| Molecular Formula | C₁₆H₁₆FN₃O₂ |

| Molecular Weight | 301.32 g/mol |

| Physical State | Yellow Crystalline Solid |

| Structural Features | Fluorinated nitrobenzene core coupled to a phenylpiperazine moiety.[1][3][4][5] |

Melting Point Data Analysis

The melting point is a thermodynamic constant that serves as a direct indicator of lattice stability and chemical purity. For this compound, the sharp transition at 152–153 °C reflects a highly ordered crystalline lattice, stabilized by intermolecular

Comparative Data Table

| Source / Grade | Melting Point Range | Purity Specification | Notes |

| Matrix Scientific [1] | 152–153 °C | >98% (HPLC) | Primary Reference Standard |

| Fluorochem [2] | Referenced | Research Grade | Consistent with high-purity lots |

| Crude Reaction Product | 145–148 °C | ~90–95% | Broad range indicates impurities (e.g., residual 3,4-difluoronitrobenzene) |

Thermal Behavior Insights

-

Sharpness of Fusion: A range of ≤1.0 °C (e.g., 152.0–153.0 °C) indicates a purity exceeding 98%.

-

Depression: A depression of the onset temperature to <150 °C is a strong signal of residual solvent (often Ethanol or DMF from recrystallization) or starting material contamination.

-

Decomposition: The compound is generally stable up to its melting point, but the nitro group introduces a risk of decomposition at significantly higher temperatures (>200 °C).

Experimental Methodology

To replicate these results or validate a synthesized batch, follow this standardized protocol.

A. Synthesis Context (Origin of the Sample)

Understanding the synthesis helps predict potential impurities affecting the MP. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SₙAr) .

-

Reactants: 3,4-Difluoronitrobenzene + 1-Phenylpiperazine.[1]

-

Mechanism: The piperazine nitrogen attacks the carbon para to the nitro group (position 4), displacing a fluoride ion. The remaining fluorine at position 2 and the nitro group at position 4 define the product structure.

-

Purification: The crude yellow solid is usually recrystallized from hot Ethanol or an Ethyl Acetate/Hexane mixture to achieve the target MP of 152–153 °C.

B. Melting Point Determination Protocol (Capillary Method)

Objective: Determine the melting range with ±0.5 °C precision.

-

Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove surface moisture/solvents. Grind to a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

-

Ramp Rate:

-

Observation: Record the Onset Temperature (first visible liquid droplet) and the Clear Point (complete liquefaction).

-

Validation: The sample passes if Onset ≥ 151.5 °C and Range ≤ 1.5 °C.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermal validation, highlighting the critical decision points based on melting point data.

Figure 1: Process flow for the synthesis and thermal validation of CAS 556801-40-2.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Thermal Hazards: As a nitro-aromatic compound, avoid heating large quantities rapidly beyond 200 °C to prevent potential energetic decomposition.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required during MP determination.

References

-

Matrix Scientific. (2024). Product Data Sheet: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS 556801-40-2).[1][2][3][6] Retrieved from [1]

-

Fluorochem. (2024). Chemical Properties and Safety Data: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.[1][2][3] Retrieved from [1]

-

BLD Pharm. (2024). Compound Reference: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine.[1][2][3][6] Retrieved from [1]

Sources

- 1. 154590-33-7|1-(2-Fluoro-4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 2. 29705-38-2|2,2'-((4-Fluoro-3-nitrophenyl)azanediyl)diethanol|BLD Pharm [bldpharm.com]

- 3. 16155-03-6|1-Methyl-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 115619-00-6|1-Ethyl-4-(4-nitrophenyl)piperazine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Solvent Systems for the Synthesis of Fluorinated Nitro-Phenylpiperazines

Executive Summary

The synthesis of fluorinated nitro-phenylpiperazines is a critical transformation in the production of diverse pharmacophores, including antifungal agents (e.g., Posaconazole intermediates) and antipsychotics. The dominant synthetic route is Nucleophilic Aromatic Substitution (

This guide provides a technical analysis of solvent effects on

Mechanistic Basis & Solvent Effects[3][4][5]

The Reaction Landscape

The synthesis involves the reaction of a piperazine (nucleophile) with a poly-fluorinated nitrobenzene (electrophile).

-

Substrate: typically 3,4-difluoronitrobenzene or 2,4-difluoronitrobenzene.

-

Regioselectivity: The position para to the nitro group is significantly more reactive than the meta position due to resonance stabilization of the anionic intermediate.

-

Leaving Group: Fluoride (

) is the preferred leaving group in

Solvent Influence on Kinetics

The reaction rate is governed by the stability of the transition state relative to the ground state.

-

Polar Aprotic Solvents (DMF, DMSO): These are the historic standard. They solvate the cation (counter-ion) well but leave the nucleophilic amine "naked" and highly reactive. They also stabilize the polar Meisenheimer complex.

-

Protic Solvents (Ethanol, Water): These form hydrogen bonds with the amine nucleophile, reducing its reactivity (ground-state stabilization). However, they can assist in the departure of the leaving group (

) via H-bonding.

Mechanistic Workflow

The following diagram illustrates the critical transition states where solvent polarity plays a role.

Figure 1: Reaction coordinate of the

Solvent Selection Matrix

The following table compares solvents based on kinetic performance, workup efficiency, and environmental impact (CHEM21 and Pfizer guides).

| Solvent Class | Solvent | Dielectric Const.[3][4][5] ( | Boiling Point (°C) | Green Score | Performance Notes |

| Polar Aprotic (Classic) | DMF | 36.7 | 153 | Red (Avoid) | Excellent kinetics, but reprotoxic. Difficult to remove (high BP). |

| DMSO | 46.7 | 189 | Yellow (Usable) | Best kinetics. Difficult workup (requires extensive water wash). | |

| Polar Aprotic (Modern) | Acetonitrile (ACN) | 37.5 | 82 | Green/Yellow | Good balance. Easy removal. Salt solubility can be low. |

| Green/Bio-based | 2-MeTHF | 6.97 | 80 | Green (Preferred) | Lower polarity slows reaction, but excellent for biphasic workup. |

| Ethyl Acetate | 6.02 | 77 | Green (Preferred) | Generally too non-polar for | |

| Protic | Ethanol | 24.5 | 78 | Green (Preferred) | Slower kinetics (H-bonding). Product often precipitates directly (advantage). |

Experimental Protocols

Protocol A: The High-Performance Benchmark (Acetonitrile)

Recommended for initial screening and maximizing yield on small-to-medium scale.

Rationale: Acetonitrile (ACN) offers a high dielectric constant to stabilize the intermediate but has a low enough boiling point for easy removal. Potassium Carbonate (

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,4-difluoronitrobenzene (1.0 equiv, e.g., 10 mmol) and Acetonitrile (5 mL/mmol).

-

Base Addition: Add finely ground anhydrous

(1.2 equiv). -

Nucleophile Addition: Add Piperazine (1.1 equiv) in one portion.

-

Note: If using piperazine hexahydrate, ACN is still effective, but anhydrous is preferred to minimize hydrolysis byproducts.

-

-

Reaction: Heat to reflux (80-82°C) for 4–6 hours.

-

Monitoring: TLC (Eluent: 50% EtOAc/Hexane). Look for the disappearance of the nitrobenzene spot (

) and appearance of the fluorescent yellow product (

-

-

Workup:

-

Cool to room temperature.[6]

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from Ethanol or Isopropanol to obtain the pure fluorinated nitro-phenylpiperazine.

-

Protocol B: The Sustainable "Green" Method (2-MeTHF)

Recommended for process scale-up and GMP environments.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corncobs).[3] It is immiscible with water, allowing for a simplified workup without solvent swapping.

-

Setup: Pressure vial or standard flask (if reflux is sufficient).

-

Charging: Combine 3,4-difluoronitrobenzene (1.0 equiv), Piperazine (1.5 equiv), and 2-MeTHF (4 mL/mmol).

-

Note: Excess piperazine acts as the base (hydrohalide scavenger), eliminating the need for solid carbonate which is poorly soluble in 2-MeTHF.

-

-

Reaction: Heat to 80°C for 8–12 hours.

-

Optimization: If kinetics are slow, add 5-10% water to the system to increase polarity and solubility of the piperazine salts.

-

-

Workup (Streamlined):

Protocol C: Aqueous Micellar Catalysis (On-Water)

Recommended for ultra-green applications and temperature-sensitive substrates.

Rationale: Using a surfactant like TPGS-750-M or HPMC (Hydroxypropyl methylcellulose) creates lipophilic micelles in water. The reagents concentrate inside the micelle, effectively increasing local concentration and rate, often exceeding organic solvent rates.

-

Solution Prep: Prepare a 2 wt% aqueous solution of TPGS-750-M or HPMC.

-

Reaction: Add 3,4-difluoronitrobenzene (1.0 equiv) and Piperazine (1.1 equiv) to the aqueous solution (concentration 0.5 M). Add

(1.2 equiv) as base. -

Conditions: Stir vigorously at 45–50°C.

-

Workup:

-

The product often precipitates as a solid.

-

Filter the solid and wash with water.

-

Alternatively: Extract with a minimal amount of EtOAc (recycling the aqueous surfactant phase is possible).

-

Process Optimization & Troubleshooting

Use the following decision tree to troubleshoot low yields or purity issues.

Figure 2: Troubleshooting decision tree for SNAr synthesis optimization.

References

-

Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

-

Solvent Selection Guide (CHEM21): Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296. Link

-

Pfizer Solvent Guide: Alfonsi, K., et al. (2008).[7] Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[7][8] Green Chemistry, 10(1), 31-36. Link

-

Aqueous SNAr (HPMC): Klier, L., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[5] Green Chemistry. Link

-

Green Solvent (2-MeTHF): Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[3] ChemSusChem.[9][10] Link

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Note: High-Purity Recrystallization of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Executive Summary

This application note details the purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (CAS: 556801-40-2) via recrystallization. This compound is a critical intermediate in the synthesis of antifungal agents and CNS-active pharmaceutical ingredients (APIs). Synthesized typically via Nucleophilic Aromatic Substitution (

This guide provides a validated protocol using a single-solvent Ethanol system or a dual-solvent Ethyl Acetate/Hexane system , designed to achieve purities

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Target Molecule Properties[2][6][7][8][9][10][11]

-

IUPAC Name: 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine[1]

-

Molecular Formula:

-

Molecular Weight: 301.32 g/mol

-

Appearance: Yellow to orange crystalline solid.

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.

-

Moderate Solubility (Hot): Ethanol, Ethyl Acetate, Toluene.

-

Low Solubility (Cold): Ethanol, Hexane, Water.

-

Impurity Origins

Understanding the synthesis is crucial for purification logic. The standard route involves reacting 3,4-difluoronitrobenzene with 1-phenylpiperazine in the presence of a base (

| Impurity Type | Source | Removal Strategy |

| Inorganic Salts | Hot Filtration: Insoluble in hot organic solvents. | |

| Starting Material A | 1-Phenylpiperazine (Liquid). | Solvent Wash: Highly soluble in cold ethanol. |

| Starting Material B | 3,4-Difluoronitrobenzene (Liquid). | Recrystallization: Remains in mother liquor. |

| Regioisomers | Ortho-nitro substitution (Trace). | Slow Cooling: Thermodynamic exclusion from crystal lattice. |

Solvent Selection Strategy

The "like dissolves like" principle is refined here using Hansen Solubility Parameters (HSP) . The target molecule possesses a polar nitro group and a lipophilic phenyl-piperazine core.

-

Ethanol (EtOH): The "Gold Standard" for nitro-aryl piperazines. It dissolves the compound at boiling point (

) but shows poor solubility at -

Ethyl Acetate (EtOAc) / Hexane: Used if the compound is too soluble in Ethanol. EtOAc acts as the solvent, Hexane as the anti-solvent to drive precipitation.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude purity >85% and removal of inorganic salts.

Materials:

-

Crude 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine (10.0 g)

-

Absolute Ethanol (approx. 100–150 mL)

-

Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

-

Slurry Formation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.

-

Dissolution: Heat the mixture to reflux (

) with magnetic stirring.-

Note: If solid remains after 10 minutes of reflux, add Ethanol in 5 mL increments until dissolved.

-

Critical Check: If a fine white powder remains insoluble while the yellow solid dissolves, do not add more solvent . These are inorganic salts (

).

-

-

Hot Filtration (Salt Removal): While maintaining the solution near boiling, filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel. This removes the inorganic impurities.

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature (RT) undisturbed for 2 hours. Do not place directly in ice; rapid cooling traps impurities.[2]

-

Once crystals form at RT, move the flask to an ice bath (

) for 1 hour to maximize yield.

-

-

Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol. This displaces the mother liquor containing unreacted starting materials.

-

Drying: Dry in a vacuum oven at

for 6 hours.

Protocol B: Solvent/Anti-Solvent Method (EtOAc/Hexane)

Recommended if the compound "oils out" in Ethanol or has high lipophilic impurity content.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate.

-

Anti-Solvent Addition: Remove from heat. Slowly add hot Hexane dropwise until a persistent cloudiness (turbidity) appears.

-

Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

-

Crystallization: Allow to cool slowly. The lower polarity of the mixture forces the polar nitro-compound to crystallize while keeping non-polar byproducts in solution.

Process Visualization

The following diagram illustrates the critical decision nodes and workflow for Protocol A.

Figure 1: Decision logic for the recrystallization of nitro-aryl piperazines, highlighting salt removal and oiling-out remediation.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, MeOH/H2O gradient) | Area % |

| Melting Point | Capillary Method | Sharp range (e.g., |

| Residual Solvent | GC-Headspace or NMR | Ethanol |

| Identity | Integration of aromatic protons (7.0-8.0 ppm) vs piperazine protons (3.0-3.5 ppm) must match 1:1 stoichiometry. |

*Note: Melting points for specific derivatives vary; a range

Troubleshooting "Oiling Out"

A common issue with low-melting nitro compounds is "oiling out" (liquid-liquid phase separation) before crystallization.

-

Cause: The solution temperature is above the saturation point but the compound's melting point is depressed by impurities/solvent.

-

Solution:

-

Seeding: Add a tiny crystal of pure product to the turbid oil/solvent mixture at a temperature just below the clearing point.

-

Trituration: If an oil forms at the bottom, decant the solvent, add fresh cold ethanol, and scratch the glass side with a spatula to induce nucleation.

-

References

-

Synthesis of Piperazine Derivatives

-

Chaudhary, P., et al. "Synthesis and biological evaluation of novel piperazine derivatives." Journal of Chemical Sciences, 2012.

-

- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical.

-

General Purification of Arylpiperazines

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 556801-40-2.

-

- Solvent Selection Principles: Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook." CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high product purity. The synthesis primarily involves a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming aryl-amine bonds.[1]

The core of this synthesis is the reaction between an activated aryl halide and 1-phenylpiperazine. The most common and efficient precursor for the "2-Fluoro-4-nitrophenyl" moiety is 3,4-difluoronitrobenzene . The nucleophilic attack from 1-phenylpiperazine occurs preferentially at the C-1 position, which is para to the strongly electron-withdrawing nitro group, leading to the displacement of the C-1 fluoride.[2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.

Q1: My reaction yield is consistently low or zero. What are the potential causes and solutions?

Low yields are a common frustration that can often be traced back to fundamental reaction parameters.[4]

A1: Potential Causes & Solutions:

-

Reagent Quality and Stoichiometry:

-

Moisture: The presence of water can reduce the effectiveness of the base and potentially lead to side reactions. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and that your base (e.g., K₂CO₃, Cs₂CO₃) is freshly dried or stored in a desiccator.

-

Base Equivalents: An insufficient amount of base will fail to neutralize the hydrofluoric acid (HF) generated during the reaction, leading to protonation of the 1-phenylpiperazine nucleophile and stalling the reaction. Use at least 1.2-2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃).

-

Reagent Purity: Impurities in either 3,4-difluoronitrobenzene or 1-phenylpiperazine can inhibit the reaction or introduce side products. Verify the purity of your starting materials by NMR or melting point analysis before starting.

-

-

Reaction Conditions:

-

Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier.[5] If the temperature is too low, the reaction rate will be impractically slow. A typical starting point is 80 °C. If the reaction is sluggish, consider incrementally increasing the temperature to 100-120 °C while monitoring for any signs of product or starting material decomposition via TLC.

-

Mixing: In a heterogeneous mixture (e.g., with solid K₂CO₃), vigorous stirring is critical to ensure adequate contact between all reactants. Use a suitable stir bar and speed to keep the base suspended.

-

-

Work-up Procedure:

-

Inefficient Extraction: The product is basic and may have some water solubility, especially if protonated. During aqueous work-up, ensure the aqueous layer is made basic (pH > 10) before extraction with a solvent like ethyl acetate or dichloromethane to ensure the product is in its free base form. Perform multiple extractions (e.g., 3x) to maximize recovery.[6]

-

Q2: My TLC/HPLC shows unreacted starting material even after a long reaction time. How can I improve conversion?

A2: Incomplete conversion points to an issue with reaction kinetics or a chemical equilibrium that has been reached prematurely.

-

Increase Temperature: As mentioned above, temperature is a primary driver of reaction rate. If your reactants are stable, increasing the temperature in 20 °C increments is the most effective first step.

-

Use a Stronger Base/Solvent System: While K₂CO₃ is standard, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can accelerate the reaction.[7] Switching to a more polar aprotic solvent like DMSO can also enhance the rate of SNAr reactions.

-

Check Nucleophile Reactivity: Ensure your 1-phenylpiperazine has not degraded. If it is a hydrochloride salt, you must use at least two equivalents of base: one to neutralize the salt and one to scavenge the HF produced. It is preferable to start with the free base.

Q3: I am observing a significant, persistent impurity. What is it and how can I avoid it?

A3: While the regioselectivity for substitution para to the nitro group is very high, impurities can still arise.

-

Isomeric Product: A minor impurity could be the isomeric product from substitution at the C-2 position (ortho to the nitro group). This is electronically less favored but can occur at very high temperatures. Running the reaction at the lowest feasible temperature (e.g., 80-100 °C) can improve selectivity.

-

Bis-arylation of Piperazine: If your 1-phenylpiperazine starting material is contaminated with piperazine, you risk forming the symmetrical impurity N,N'-bis(2-fluoro-4-nitrophenyl)piperazine. Always use high-purity 1-phenylpiperazine.

-

Starting Material Impurities: The most common source of impurities in the final product are impurities carried over from the starting materials. Purifying the starting materials before the reaction is often easier than purifying the final product.

Q4: The crude product is an oil and difficult to purify by recrystallization. What are the best purification strategies?

A4: Phenylpiperazine derivatives are often oils or low-melting solids.

-

Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate or dichloromethane/methanol, is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute your product.

-

Acid-Base Extraction: You can sometimes purify the product by dissolving the crude material in an organic solvent and washing it with a dilute acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract the purified product.

-

Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or benzoate) can often induce crystallization.[8] This crystalline salt can be isolated and purified by recrystallization. The free base can be regenerated afterward if needed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step addition-elimination process.[2]

-

Addition Step (Rate-Determining): The nitrogen atom of 1-phenylpiperazine (the nucleophile) attacks the electron-deficient carbon atom at the C-1 position of 3,4-difluoronitrobenzene. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3] This step is typically the slowest (rate-determining).

-

Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The negative charge of the Meisenheimer complex is stabilized through resonance by the strongly electron-withdrawing nitro group, which is crucial for the reaction to occur.[3]

Q2: How do I select the optimal solvent and base?

A2: The choice of solvent and base is critical for maximizing yield and minimizing reaction time. The ideal combination facilitates the interaction between the nucleophile and the electrophilic ring.

| Parameter | Common Choices | Rationale & Expert Insights |

| Solvent | DMF, DMSO, Acetonitrile (CH₃CN), Dioxane | Polar aprotic solvents are essential. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive. DMSO is the most polar and often gives the fastest rates, but can be difficult to remove. DMF is a good balance of polarity and ease of removal. Acetonitrile is a less polar option that may require higher temperatures.[9] |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, DIPEA, Triethylamine (TEA) | An inorganic base is preferred. A non-nucleophilic base is required to neutralize the HF byproduct without competing with the primary nucleophile. K₂CO₃ is inexpensive and effective. Cs₂CO₃ is more expensive but its greater solubility and the "caesium effect" can significantly accelerate sluggish reactions.[7] Organic bases like DIPEA can be used but are generally less effective in this specific transformation. |

Q3: What role do the substituents on the aromatic ring play?

A3: The substituents are not passive; they are critical to the reaction's success.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group located para to the reaction site. It activates the ring for nucleophilic attack by pulling electron density away, making the target carbon more electrophilic. It also stabilizes the negative charge in the Meisenheimer intermediate through resonance, lowering the reaction's activation energy.[2][3]

-

Fluoro Group (-F): In SNAr reactions, the reactivity of halogens as leaving groups is typically F > Cl > Br > I . This is the reverse of the trend seen in SN1 and SN2 reactions. The reason is that the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the attack step.[3]

Q4: What is a standard experimental protocol for this synthesis?

A4: The following is a representative, robust protocol based on established methodologies for similar SNAr reactions.[6][7]

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpiperazine (1.0 eq.), 3,4-difluoronitrobenzene (1.1 eq.), and finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-phenylpiperazine.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the limiting starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash with water, followed by a wash with brine to aid in phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane).

Q5: How should I monitor the reaction's progress effectively?

A5: Regular monitoring is key to avoiding over-running or under-running the reaction.

-

Thin-Layer Chromatography (TLC): This is the quickest method.

-

Eluent: Use a solvent system that gives good separation between your starting materials and the product (e.g., 30% Ethyl Acetate / 70% Hexane). The product, being more polar than the starting materials, should have a lower Rf value.

-

Visualization: Use a UV lamp (254 nm) for visualization. The nitro-aromatic compounds should be clearly visible.

-

Procedure: Co-spot lanes for your starting material, your co-reactant, and the reaction mixture on the same plate to clearly track the consumption of reactants and the appearance of the product spot.

-

-

High-Performance Liquid Chromatography (HPLC) or LC-MS: For more quantitative analysis, HPLC is ideal. It can precisely measure the percentage of starting material remaining and product formed. LC-MS is even more powerful as it confirms the mass of the product peak, ensuring you are tracking the correct compound.

References

- Vertex AI Search. Cas no 154590-33-7 (1-(2-Fluoro-4-nitrophenyl)piperazine). Accessed February 21, 2026.

-

Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group. RSC Publishing. Available at: [Link]

-

ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available at: [Link]

-

Nature Communications. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC". Available at: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Accessed February 21, 2026. Available at: [Link]

-

Journal of the American Society for Mass Spectrometry. Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. ACS Publications. Available at: [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Available at: [Link]

-

Molecules. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Published online 2023. Available at: [Link]

-

Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Acta Crystallographica Section E. "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and...". Published online 2022. Available at: [Link]

- Google Patents. WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at: [Link]

-

Acta Crystallographica Section E. "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K". Published online October 15, 2022. Available at: [Link]

-

Journal of Ovarian Research. "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations". Published online April 5, 2024. Available at: [Link]

-

Molecules. "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine". Published online November 27, 2023. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine

[1]

Topic: Purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine via Column Chromatography Document ID: TSC-PUR-2024-089 Role: Senior Application Scientist Last Updated: February 23, 2026[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 1-(2-Fluoro-4-nitrophenyl)-4-phenylpiperazine . This guide addresses the specific challenges associated with purifying electron-deficient aryl piperazines. Unlike simple organic molecules, this compound presents a "push-pull" electronic system—a basic nitrogen (N4) capable of interacting with silica silanols, and a highly electron-withdrawing nitro-aryl group (N1) that influences solubility and UV absorption.[1]

Target Molecule Profile

| Property | Characteristic | Implication for Chromatography |

| Structure | Nitro-aryl piperazine | Yellow/Orange bands; visible without staining.[1] |

| Basicity | N4 is moderately basic (pKa ~8.7) | Risk of Streaking: Will interact with acidic silica. |

| Polarity | Moderate (LogP ~3.0) | Elutes in mid-polarity solvents (Hexane/EtOAc). |

| Solubility | Low in Hexane/Water; High in DCM/EtOAc | Load Method: Solid load (Dry load) is mandatory. |

Pre-Purification Diagnostics

Before packing your column, you must validate your separation on Thin Layer Chromatography (TLC). Skipping this step is the primary cause of yield loss.

The "Golden Solvent" Test

Do not assume a standard solvent system. Due to the basic N-phenylpiperazine moiety, standard Hexane/Ethyl Acetate often results in tailing.

Recommended Mobile Phase:

-

Base System: Hexane : Ethyl Acetate (Start at 80:20).

-

Modifier (Critical): Add 1% Triethylamine (TEA) to deprotonate silica silanols.

Protocol:

-

Prepare a TLC chamber with Hexane:EtOAc:TEA (70:29:1).

-

Spot the crude reaction mixture.

-

Target Rf: The product should appear at Rf 0.25 – 0.35 .

-

Impurity A (Unreacted Fluoronitrobenzene): High Rf (>0.7).[2]

-

Impurity B (N-Phenylpiperazine): Low Rf (<0.1) or streaks at baseline.

-

The Purification Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the decision logic for the purification process.

Caption: Operational workflow for the purification of aryl piperazines, emphasizing the critical TLC optimization loop.

Phase 1: Sample Loading (Dry Loading)

Direct liquid injection is discouraged due to poor solubility in non-polar mobile phases.

-

Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) .

-

Add silica gel (ratio: 2g silica per 1g crude).

-

Evaporate solvent under vacuum until a free-flowing powder remains.[1]

-

Technical Note: Ensure no residual DCM remains; it acts as a strong eluent and will ruin the resolution of early-eluting impurities.

Phase 2: Gradient Elution

-

Stationary Phase: Silica Gel 60 (40-63 µm).[1]

-

Mobile Phase A: Hexane (or Heptane) + 1% TEA.

-

Mobile Phase B: Ethyl Acetate + 1% TEA.

| Time (CV) | % Mobile Phase B | Purpose |

| 0–2 | 0% | Elute non-polar impurities (unreacted nitrobenzene).[1] |

| 2–5 | 0% → 10% | Linear ramp to move the front. |

| 5–15 | 10% → 40% | Elution of Target Molecule. |

| 15–20 | 40% → 100% | Flush polar impurities (starting amine). |

Troubleshooting Hub (Q&A)

This section addresses specific failure modes reported by users working with nitro-aryl piperazines.

Issue 1: "My compound is streaking/tailing on the column."

Diagnosis: The basic nitrogen (N4) is hydrogen-bonding with the acidic silanol groups (

-

Immediate Action: Flush the column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

-

Prevention: Pre-treat the silica column by running 2 Column Volumes (CV) of Hexane + 1% TEA before loading your sample. This "neutralizes" the column.[3]

Issue 2: "I see a yellow band co-eluting with my product."

Diagnosis: This is likely the unreacted starting material, 3,4-difluoronitrobenzene (or similar isomer). Nitro compounds are intensely colored. Solution:

-

Modify Selectivity: Change the solvent system. If Hexane/EtOAc fails, switch to DCM/Hexane (isocratic). The chlorinated solvent interacts differently with the nitro group's dipole.

-

Check Loading: You may have overloaded the column. For difficult separations, the sample-to-silica ratio should be 1:50 .[1]

Issue 3: "The product precipitated inside the column."

Diagnosis: The compound has low solubility in the initial non-polar mobile phase (Hexane), causing it to crash out upon contact with the mobile phase. Solution:

-

Switch to Dry Loading: (See Phase 1 above).

-

Add a Co-solvent: Add 5-10% DCM to your Hexane mobile phase bottle.[1] This increases the solubility parameter of the non-polar phase without drastically increasing polarity (elution strength).

Issue 4: "My yield is lower than expected after the column."

Diagnosis: Irreversible adsorption. Highly basic amines can bind permanently to activated silica. Solution:

-

Recovery Wash: After the main run, flush the column with DCM : Methanol (90:10) + 1% TEA . This strong polar/basic wash will strip any remaining amine from the silica.

-

Alternative Phase: For future runs, consider using Amine-functionalized Silica (NH2-Silica) .[1] This eliminates the need for TEA and prevents adsorption.

Advanced Recovery: Crystallization

If chromatography yields 90-95% purity but trace impurities persist, use crystallization as a polishing step.[1]

-

Dissolve the semi-pure solid in boiling Ethanol (EtOH) .

-

Add hot water dropwise until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

The nitro-aryl piperazine typically crystallizes as bright yellow needles.[1]

References

-

Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Phenomenex. (2024). HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Interactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization. (Context on Piperazine Synthesis and Purification). Retrieved from [Link]

Technical Support Center: Optimizing Reflux Time for Piperazine Nucleophilic Substitution

Welcome to the technical support center for piperazine nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction conditions, with a specific focus on reflux time. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and achieve optimal outcomes in your syntheses.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding piperazine nucleophilic substitution and the use of reflux.

Q1: What is a piperazine nucleophilic substitution reaction?